molecular formula C10H9NO2S B3047563 1-(Phenylthio)pyrrolidine-2,5-dione CAS No. 14204-24-1

1-(Phenylthio)pyrrolidine-2,5-dione

Cat. No.: B3047563
CAS No.: 14204-24-1
M. Wt: 207.25 g/mol
InChI Key: SCAKFUJVCFIFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylthio)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with a phenylthio group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylthio)pyrrolidine-2,5-dione can be synthesized through various methods. One common approach involves the reaction of succinimide with thiophenol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and employing purification techniques such as crystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylthio)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Phenylthio)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Phenylthio)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The phenylthio group can participate in various binding interactions, influencing the activity of enzymes or receptors. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and protein modification .

Comparison with Similar Compounds

Uniqueness: 1-(Phenylthio)pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine ring and the phenylthio group. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1-phenylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-9-6-7-10(13)11(9)14-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAKFUJVCFIFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326984
Record name NSC625040
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14204-24-1
Record name NSC625040
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a partial solution of N-chlorosuccinimide (3.34 g, 25 mmol) in dry methylene chloride (30 mL), cooled in an ice bath and under an inert atmosphere, was added thiophenol (2.05 mL, 20 mmol) via syringe. After stirring for 1 hour, additional N-chlorosuccinimide (0.40 g, 3 mmol) was added. After 2.5 hours total, triethylamine (3.9 mL, 28 mmol) was added dropwise. Within 15 minutes the reaction mixture was diluted with methylene chloride, the solvent washed with dilute aq. HCl and the solvent then dried (Na2SO4), filtered through a pad of charcoal and evaporated. The residue was triturated with diethyl ether and the product collected by filtration to yield the title compound mp 115°-116° C. [lit. mp 115°-116° C., J. Org. Chem., 34, 51 (1969)]. This material was used as is.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.05 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
3.9 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Phenylthio)pyrrolidine-2,5-dione
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Reactant of Route 6
1-(Phenylthio)pyrrolidine-2,5-dione

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